molecular formula C20H21F3N4O2 B10913783 2-Amino-4-(3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10913783
M. Wt: 406.4 g/mol
InChI Key: NINCKLGYWRIIMU-UHFFFAOYSA-N
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Description

2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core chromen structure, followed by the introduction of the pyrazole and cyanide groups. Key steps include:

    Formation of the Chromen Core: This step involves cyclization reactions to form the tetrahydro-4H-chromen structure. Common reagents include aldehydes or ketones and appropriate catalysts.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced through a condensation reaction involving hydrazine derivatives and cyclopropyl ketones.

    Addition of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like cyanide salts, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE shares similarities with other pyrazole and chromen derivatives, such as:
    • 2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL ETHER
    • 2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ACETATE

Uniqueness

The unique combination of functional groups in 2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE sets it apart from other compounds. Its trifluoroethyl and cyanide groups, in particular, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of 2-AMINO-4-[3-CYCLOPROPYL-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

2-amino-4-[3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H21F3N4O2/c1-19(2)5-13(28)16-14(6-19)29-18(25)11(7-24)15(16)12-8-27(9-20(21,22)23)26-17(12)10-3-4-10/h8,10,15H,3-6,9,25H2,1-2H3

InChI Key

NINCKLGYWRIIMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3C4CC4)CC(F)(F)F)C(=O)C1)C

Origin of Product

United States

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